![molecular formula C27H36 B008883 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene CAS No. 104021-92-3](/img/structure/B8883.png)
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene, also known as KET, is a synthetic dissociative anesthetic drug that has been used for both recreational and medical purposes. KET is a popular drug among recreational users due to its ability to induce dissociative and hallucinogenic effects. In recent years, KET has gained significant attention from scientists due to its potential therapeutic applications in treating depression, anxiety, and other mental health disorders.
作用機序
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which leads to a decrease in glutamate activity. This decrease in glutamate activity is believed to be responsible for the dissociative and hallucinogenic effects of 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene. 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene also increases the release of neurotransmitters such as dopamine and serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene has a variety of biochemical and physiological effects on the body. In addition to its dissociative and hallucinogenic effects, 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene can also cause sedation, analgesia, and amnesia. 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene can also increase heart rate and blood pressure, which may be problematic in individuals with cardiovascular disease.
実験室実験の利点と制限
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene has several advantages for lab experiments, including its ability to induce dissociative and hallucinogenic effects, as well as its potential therapeutic applications in treating depression and other mental health disorders. However, 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene also has several limitations, including its potential for abuse and its potential to cause cardiovascular side effects.
将来の方向性
There are several future directions for research on 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene. One area of research is the development of new and improved synthesis methods for 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene. Another area of research is the investigation of 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene's potential therapeutic applications in treating addiction and other mental health disorders. Additionally, research is needed to better understand the long-term effects of 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene use and to develop strategies for minimizing its potential for abuse.
合成法
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene is synthesized through a multistep process that involves the reaction of cyclohexanone with 4-methylbenzaldehyde, followed by reduction and alkylation reactions to produce the final product. The synthesis of 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene is complex and requires advanced knowledge in organic chemistry.
科学的研究の応用
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene has been extensively studied for its potential therapeutic applications in treating depression, anxiety, and other mental health disorders. Recent studies have shown that 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene can induce rapid and long-lasting antidepressant effects, making it a promising alternative to traditional antidepressant medications. 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene has also been studied for its potential use in treating alcohol and opioid addiction.
特性
IUPAC Name |
1-(4-ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36/c1-3-21-6-10-23(11-7-21)25-14-18-27(19-15-25)26-16-12-24(13-17-26)22-8-4-20(2)5-9-22/h12-23H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXURWLRXYTWGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
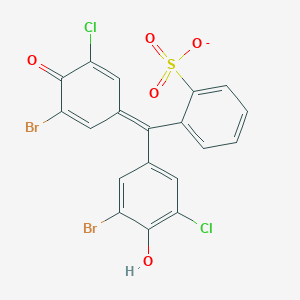

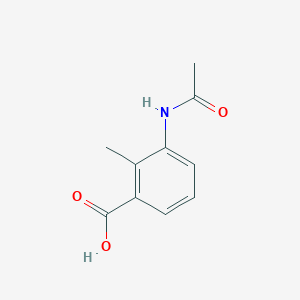
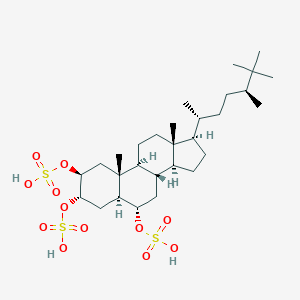
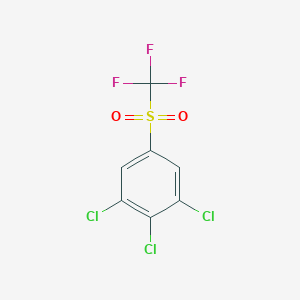
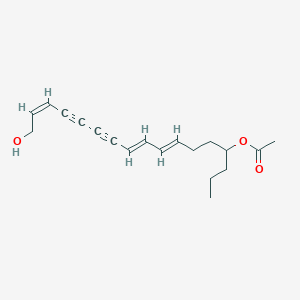
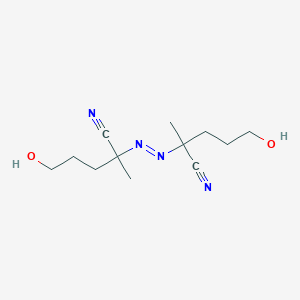

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)


